molecular formula C12H9FN2 B12719734 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole CAS No. 461424-22-6

6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole

Cat. No.: B12719734
CAS No.: 461424-22-6
M. Wt: 200.21 g/mol
InChI Key: SXFHVXCWQOKTFY-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole is a synthetic compound belonging to the class of pyridoindoles, which are known for their significant biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the pyridoindole scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindole with methylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridoindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

    Medicine: Research has explored its potential as an anticancer agent and its role in modulating neurotransmitter systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving neurotransmitter systems and cellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and biological activities compared to other pyridoindoles. This modification enhances its potential as a research tool and therapeutic agent .

Properties

CAS No.

461424-22-6

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

6-fluoro-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H9FN2/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,1H3

InChI Key

SXFHVXCWQOKTFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)F

Origin of Product

United States

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